molecular formula C8H10O3 B119231 3,5-Di(hydroxymethyl)phenol CAS No. 153707-56-3

3,5-Di(hydroxymethyl)phenol

Cat. No. B119231
M. Wt: 154.16 g/mol
InChI Key: IKFWPXJYAIJZES-UHFFFAOYSA-N
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Description

3,5-Di(hydroxymethyl)phenol is a chemical compound with the molecular formula C8H10O3 . It has an average mass of 154.163 Da and a monoisotopic mass of 154.062988 Da . It is a key organic compound widely used in the synthesis of various biologically active products, polymer chemistry, and peptide chemistry .


Synthesis Analysis

The synthesis of 3,5-Di(hydroxymethyl)phenol can be achieved through various methods. One method involves the kinetics of phenol-formaldehyde prepolymers catalyzed by sodium hydroxide at various temperatures . Another method involves the direct bromination of (hydroxymethyl)phenols via reaction with 2,4,6-trichloro[1,3,5]triazine in N,N-dimethylformamide at room temperature .


Molecular Structure Analysis

The molecular structure of 3,5-Di(hydroxymethyl)phenol consists of 8 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.3±0.1 g/cm3, a boiling point of 399.6±32.0 °C at 760 mmHg, and a flash point of 208.1±19.7 °C .


Chemical Reactions Analysis

3,5-Di(hydroxymethyl)phenol is involved in several chemical reactions. For instance, it is used in the synthesis of phenol-formaldehyde resins, where different hydroxymethyl phenols are formed . It also undergoes bromination reactions .


Physical And Chemical Properties Analysis

3,5-Di(hydroxymethyl)phenol has a density of 1.3±0.1 g/cm3, a boiling point of 399.6±32.0 °C at 760 mmHg, and a flash point of 208.1±19.7 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Acid-Base Volumetric Titration Indicator

3,5-Di(hydroxymethyl)phenol derivatives have been synthesized and applied as indicators for acid-base volumetric titration . These compounds show a moderate-to-sharp color transition near the neutralization point, making them potentially useful for acid-base titrations in a narrow range .

Anticancer Drug Delivery Systems

These compounds have also been evaluated as a foundation for anticancer drug delivery systems . The effect of polyphenols on human cancer cells is often protective and induces a reduction in the number of tumors or rate of growth .

Antioxidants

Polyphenols, including 3,5-Di(hydroxymethyl)phenol, are naturally occurring compounds found largely in fruits, vegetables, cereals, and beverages . There is much interest in the potential health benefits of dietary plant polyphenols as antioxidants .

Kinetics of Phenol-Formaldehyde Prepolymers

The kinetics of phenol-formaldehyde prepolymers catalyzed by sodium hydroxide at various temperatures has been studied . This research could have implications for the production and application of phenolic resins.

Synthesis of Triphenylmethanol Derivatives

3,5-Di(hydroxymethyl)phenol has been used in the synthesis of triphenylmethanol derivatives . These derivatives have potential applications in various fields, including medicinal chemistry and materials science .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized from compounds like 3,5-Di(hydroxymethyl)phenol, have shown diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety And Hazards

In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

3,5-Di(hydroxymethyl)phenol is widely used for the synthesis of complex nuclearity clusters and has clinical relevance in the treatment of allergies . It is also used in the synthesis of various biologically active products, polymer chemistry, and peptide chemistry . Therefore, future research and development could focus on exploring its potential applications in these areas.

properties

IUPAC Name

3,5-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFWPXJYAIJZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364030
Record name 3,5-Di(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di(hydroxymethyl)phenol

CAS RN

153707-56-3
Record name 3,5-Di(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxyisophthalic acid 1 (30 g, 0.17 mol) in THF (1 L) at room temperature was added slowly a solution of BH3 (800 mL, 1 M in THF). The resulting heterogeneous mixture was warmed to reflux overnight. The reaction mixture was cooled to room temperature whereupon 0.8 L of 1M HCl was carefully added. The resulting homogenous solution was concentrated in vacuo and the residues were treated with NaOH (42 g, 1.05 mol). Water was removed from the solution via concentration in vacuo and the residues were extracted with EtOAc (3×350 mL). The combined organic layers were dried (MgSO4), filtered and concentrated in vacuo to give 28 g (93%) of triol 2 as thick colorless oil.
Quantity
30 g
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1 L
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0.8 L
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42 g
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Yield
93%

Synthesis routes and methods II

Procedure details

To a solution of dimethyl 5-hydroxyisophthalate (28 g, 133 mmol, 1 eq.) in 1400 mL of dry tetrahydrofuran (THF) at ice-bath temperature, lithium aluminum hydride (LiAlH4 or LAH, 4 eq.) was slowly added with stirring. The resultant mixture was allowed warm to 40° C., stirred at this temperature for 16 hours, and then was added an ammonium chloride (NH4Cl) aqueous solution to quench the reaction. After stirring for 1.5 hours, the mixture was filtered with celite, washed with THF. Organic volatiles were evaporated and the residue was partitioned between water and EtOAc. The aqueous phase was extracted with EtOAc three times. The combined EtOAc layers were dried over MgSO4 to give product (5-hydroxy-1,3-phenylene)dimethanol (17 g, 82%).
Quantity
28 g
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reactant
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1400 mL
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[Compound]
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resultant mixture
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
E Mohammadi, B Movassagh - New Journal of Chemistry, 2018 - pubs.rsc.org
3,5-Bis((phenylselanyl)methyl)phenol has been synthesized as a novel SeCSe pincer type pre-ligand from commercially available 5-hydroxy isophthalic acid through a multistep …
Number of citations: 18 pubs.rsc.org
NJ Ronde, D Totev, C Müller, M Lutz… - … Energy & Materials, 2009 - Wiley Online Library
Bigger is better: PCP pincer ligands are attached to soluble supports of different shapes. Disc‐like structures lead to excellent retention by nanofiltration. High selectivity towards the …
D Oltmanns, S Zitzmann-Kolbe, A Mueller… - Bioconjugate …, 2011 - ACS Publications
In vivo cell-death imaging is still a challenging issue. Until now, only 99m Tc-labeled HYNIC-rh-annexin A5 has been extensively studied in clinical trials. In the ongoing search for an …
Number of citations: 39 pubs.acs.org
CH Oxidative - core.ac.uk
The selective functionalization of aliphatic groups is one of the great unsolved problems of chemistry. One of the most commercially important possibilities is the production of major …
Number of citations: 5 core.ac.uk
JQ Jiang - 2019 - theses.hal.science
Microvesicles (MVs) have been a growing research interest at the front line of disease diagnosis. They are used by almost all types of cells in the human body as a tool of intercellular …
Number of citations: 2 theses.hal.science
YS Lee, HY Kim, YS Kim, JH Seo, EJ Roh… - Bioorganic & medicinal …, 2012 - Elsevier
Aggregated β-amyloid (Aβ) plays crucial roles in Alzheimer’s disease (AD) pathogenesis, therefore blockade of Aβ aggregation is considered as a potential therapeutic target. We …
Number of citations: 35 www.sciencedirect.com
JQ JIANG - theses.hal.science
Microvesicles (MVs) have received a growing research interest at the front line of disease diagnosis. They are used by almost all types of cells in the human body as a tool of …
Number of citations: 0 theses.hal.science
ZT Nagy - 2012 - theses.hal.science
The need to expand further the range of mesomorphic organization, develop original materials where different functionalities can be added (ie multifunctional), and to design “multitask …
Number of citations: 3 theses.hal.science
DP Zamora Olivares - 2014 - repositories.lib.utexas.edu
During the last decade, organic and supramolecular chemistry in combination with analytical and fluorescent-based sensing methods have led to the development of chemical biology …
Number of citations: 4 repositories.lib.utexas.edu
JQ Jiang - 2019 - theses.fr
Les microvésicules (MV) constituent un intérêt croissant pour la recherche en première ligne du diagnostic des maladies. Ils sont utilisés par presque tous les types de cellules du corps …
Number of citations: 0 www.theses.fr

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